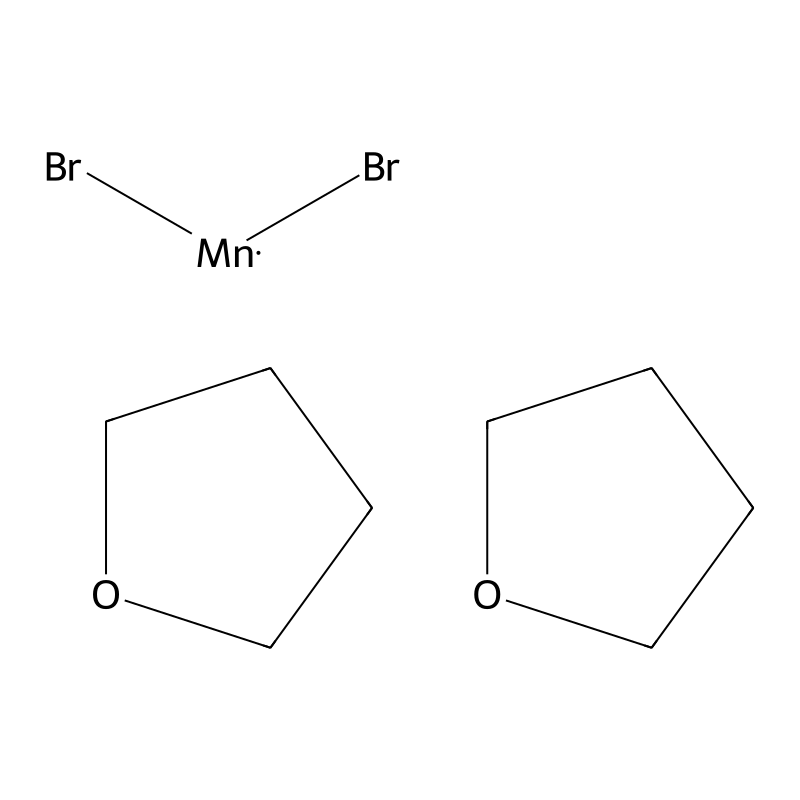Dibromomanganese;oxolane
Catalog No.
S6596379
CAS No.
57298-42-7
M.F
C8H16Br2MnO2
M. Wt
358.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
57298-42-7
Product Name
Dibromomanganese;oxolane
IUPAC Name
dibromomanganese;oxolane
Molecular Formula
C8H16Br2MnO2
Molecular Weight
358.96 g/mol
InChI
InChI=1S/2C4H8O.2BrH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
InChI Key
YSFLXXISYMYNGB-UHFFFAOYSA-L
SMILES
C1CCOC1.C1CCOC1.[Mn](Br)Br
Canonical SMILES
C1CCOC1.C1CCOC1.[Mn](Br)Br
Manganese(II) bromide, tetrahydrofuran adduct, 98%, also known as MnBr2-THF, is a chemical compound composed of manganese, bromine, and tetrahydrofuran (THF). It is commonly used in organic synthesis, where it serves as a catalyst or a reactant in various chemical reactions. This adduct is a colorless or slightly yellow crystal that is stable under normal conditions. MnBr2-THF has shown significant potential in various fields, including materials science, biology, and pharmacology.
MnBr2-THF is a soluble and hygroscopic compound, which readily absorbs moisture from the air. It has a characteristic odor and a pH value of around 4-5 in water. This compound has a melting point of 110-113°C and a boiling point of 228-229°C. Its density is about 2.452 g/cm³. MnBr2-THF is a Lewis acid, which means it can donate an electron pair to form a chemical bond with another molecule or ion.
MnBr2-THF can be synthesized through the reaction between manganese(II) acetate and hydrobromic acid, followed by the addition of THF solvent. The purity and quality of the product can be determined by various techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), X-ray diffraction (XRD), and elemental analysis.
The most common analytical methods used to detect and measure MnBr2-THF include chromatography, mass spectrometry, and atomic absorption spectroscopy. These techniques can determine the concentration of this compound in various matrices, such as soil, water, and biological samples.
MnBr2-THF has several biological properties that make it a promising compound for biomedical applications. For instance, it has been shown to have antimicrobial activity against different types of bacteria, fungi, and viruses. Additionally, it can act as an antioxidant agent by scavenging free radicals and reducing oxidative stress in the body.
MnBr2-THF has low toxicity when ingested or inhaled but can cause skin irritation and eye damage upon contact. It is recommended to handle this compound with protective equipment, such as gloves, goggles, and a lab coat, to prevent any potential harm.
MnBr2-THF is widely used in organic synthesis, where it can serve as a catalyst or a reactant in various chemical reactions. It has been used in the synthesis of various organic compounds, such as carboxylic acids, alcohols, and ketones. Additionally, it has shown potential as a precursor for the preparation of magnetic nanoparticles and other advanced materials with unique properties.
Recent studies have focused on the optimization of the synthesis of MnBr2-THF, as well as its applications in different fields. For instance, researchers have investigated its use in the preparation of nanocomposites with improved drug delivery capabilities. Moreover, MnBr2-THF has been employed in the synthesis of antioxidant and antibacterial agents.
MnBr2-THF has numerous potential implications in various fields of research and industry. In the pharmaceutical industry, it could be used as a lead compound for the development of new drugs with antibacterial, antifungal, and antioxidant activities. In materials science, it could be employed in the synthesis of advanced materials with unique properties, such as magnetic, electrical, and optical properties. Moreover, MnBr2-THF could be used in environmental studies, as it can help remove heavy metals from contaminated water.
Despite the promising applications of MnBr2-THF, there are some limitations that need to be addressed. For instance, the synthesis of this compound is still expensive and not environmentally friendly. Additionally, the toxicity of this compound needs to be thoroughly investigated before any potential biomedical applications. In terms of future directions, researchers could focus on optimizing the synthesis techniques and investigating the mechanisms behind its biological and catalytic activities. Moreover, they could explore its potential applications in other fields, such as energy storage, nanoelectronics, and sensing.
In summary, MnBr2-THF is a promising compound that has numerous potential implications in various fields of research and industry. Its properties and applications are still being researched, and further investigation is needed to fully understand the mechanisms and limitations of this compound. However, the current state of research indicates that MnBr2-THF is a valuable tool for organic synthesis, materials science, and environmental studies.
In summary, MnBr2-THF is a promising compound that has numerous potential implications in various fields of research and industry. Its properties and applications are still being researched, and further investigation is needed to fully understand the mechanisms and limitations of this compound. However, the current state of research indicates that MnBr2-THF is a valuable tool for organic synthesis, materials science, and environmental studies.
Hydrogen Bond Acceptor Count
2
Exact Mass
358.88770 g/mol
Monoisotopic Mass
356.88975 g/mol
Heavy Atom Count
13
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds








